![molecular formula C9H17NO4S B2433628 Tert-butyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate CAS No. 2287238-86-0](/img/structure/B2433628.png)
Tert-butyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate
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Overview
Description
“Tert-butyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate” is a complex organic compound. It contains a tert-butyl group, which is a branched alkyl group, and a carboxylate group, which is a common functional group in biochemistry. The “3R,4S” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “4-amino” and “1,1-dioxothiolane” parts refer to an amine group (a functional group containing nitrogen) and a dioxothiolane ring (a five-membered ring with two oxygen atoms and one sulfur atom), respectively .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the desired route of synthesis and the available starting materials. Typically, protecting groups would be used to prevent unwanted reactions at the amine and carboxylate sites during the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a ring system. The tert-butyl group is bulky and could influence the overall shape of the molecule. The dioxothiolane ring would add rigidity to the structure. The relative positions of these groups in 3D space would be determined by the stereochemistry at the 3R and 4S positions .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. The amine group could act as a base or nucleophile, reacting with acids or electrophiles, respectively. The carboxylate group could act as an acid or electrophile. The compound could also undergo reactions at the dioxothiolane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine and a carboxylate could allow for hydrogen bonding, influencing its solubility in water and other polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)6-4-15(12,13)5-7(6)10/h6-7H,4-5,10H2,1-3H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESWDVRLGUVLKW-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CS(=O)(=O)CC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CS(=O)(=O)C[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3R,4S)-4-amino-1,1-dioxothiolane-3-carboxylate |
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